molecular formula C12H17Cl2NO B2671921 4-[(3-Chlorophenyl)methyl]oxan-4-amine hydrochloride CAS No. 1439902-48-3

4-[(3-Chlorophenyl)methyl]oxan-4-amine hydrochloride

Cat. No.: B2671921
CAS No.: 1439902-48-3
M. Wt: 262.17
InChI Key: KSAGXOOSKXPFCG-UHFFFAOYSA-N
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Description

4-[(3-Chlorophenyl)methyl]oxan-4-amine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₇Cl₂NO and a molecular weight of 262.17 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to an oxan-4-amine structure, forming a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chlorophenyl)methyl]oxan-4-amine hydrochloride typically involves the reaction of 3-chlorobenzyl chloride with oxan-4-amine under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chlorophenyl)methyl]oxan-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Oxan-4-imine derivatives.

    Reduction: Phenyl-substituted oxan-4-amine.

    Substitution: Various substituted oxan-4-amine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3-Chlorophenyl)methyl]oxan-4-amine hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-[(3-Chlorophenyl)methyl]oxan-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Chlorophenyl)methyl]oxan-4-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research applications where precise molecular interactions are required .

Properties

IUPAC Name

4-[(3-chlorophenyl)methyl]oxan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c13-11-3-1-2-10(8-11)9-12(14)4-6-15-7-5-12;/h1-3,8H,4-7,9,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAGXOOSKXPFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC(=CC=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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